molecular formula C53H83NO8S B613544 Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH CAS No. 210532-98-2

Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH

Cat. No. B613544
CAS RN: 210532-98-2
M. Wt: 894.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH, commonly referred to as Fmoc-Cys-Dpp, is an amino acid derivative used in a variety of laboratory experiments. It is a synthetic derivative of the natural amino acid cysteine, created by a process known as Fmoc-chemistry. Fmoc-Cys-Dpp has a wide range of applications in biochemistry, synthetic biology, and other areas of scientific research.

Scientific Research Applications

  • Peptide Synthesis : Fmoc amino acids, including cysteine derivatives, are used in peptide synthesis. The cesium salts of N α -9-fluorenylmethyloxycarbonyl (Fmoc) amino acids, including cysteine derivatives, have been used for smooth coupling to chloro derivatives of alkoxy benzyl alcohol resins, achieving high loading under mild reaction conditions with minimal racemization (Mergler et al., 1989).

  • Molecular Recognition : A novel synthetic receptor for N-(9-fluorenyl methoxy carbonyl)-L-Cysteine (Fmoc-Cys(SH)-OH) was prepared and demonstrated selective recognition with high binding constants in aqueous and protic solvents, proving effective for molecular recognition studies (Burri & Yu, 2015).

  • Antibacterial Composite Materials : The utilization of Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, has shown potential in the development of antibacterial and anti-inflammatory biomedical materials. These materials inhibit bacterial growth without being cytotoxic to mammalian cell lines (Schnaider et al., 2019).

  • Synthesis of Polyhydroxyurethane : Fmoc amino acids have been used in the self-polyaddition of cyclic carbonates as a novel method for synthesizing polyhydroxyurethane, a material with potential applications in various industries (Tomita et al., 2001).

  • Supramolecular Gels : Fmoc-functionalized amino acids, including lysine derivatives, have been used to create supramolecular hydrogels, demonstrating their potential in the biomedical field due to biocompatibility and biodegradability (Croitoriu et al., 2021).

  • Bio-inspired Functional Materials : Fmoc-modified amino acids and short peptides have been extensively studied for their self-organization properties and applications in cell cultivation, bio-templating, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao et al., 2016).

Mechanism of Action

Target of Action

Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH, also known as Fmoc-S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine, is primarily used in the field of peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized .

Mode of Action

This compound is used in the Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins through native chemical ligation (NCL) . It interacts with its targets by being incorporated into the peptide chain during synthesis . The Fmoc group provides protection for the amino group during peptide chain extension .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. It is involved in the amide-to-thioester rearrangement, which is reminiscent of the first step of intein-promoted in vivo protein splicing . This rearrangement is a key step in the synthesis of peptide a-thioesters, which are intermediates for the convergent synthesis of proteins .

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of this compound are not typically discussed in the traditional sense of absorption, distribution, metabolism, and excretion (ADME). Instead, its behavior in the context of solid-phase peptide synthesis (SPPS) is of interest. SPPS is a key technology for the production of pharmaceutical-grade peptides .

Result of Action

The result of the action of this compound is the successful synthesis of peptide a-thioesters . These thioesters can then be used in native chemical ligation reactions to produce proteins .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as the choice of solvent, temperature, and pH can affect the efficiency of the synthesis . The compound is typically used in a controlled laboratory environment to ensure optimal conditions for peptide synthesis .

properties

IUPAC Name

(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58)/t43?,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJKCVLFJLXANK-IYXDIJEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H83NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

894.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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